D-Fructose 1-phosphate disodium salt
Description
D-Fructose 1-phosphate disodium salt (F1P, CAS 71662-09-4) is a phosphorylated monosaccharide critical in carbohydrate metabolism. It serves as an intermediate in pathways such as fructose and mannose metabolism, glycogen synthesis, and bacterial phosphotransferase systems (PTS) . Structurally, it consists of fructose with a phosphate group esterified at the 1-position, forming a disodium salt for enhanced solubility and stability .
Structure
2D Structure
Properties
IUPAC Name |
disodium;(3,4,5,6-tetrahydroxy-2-oxohexyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRAEINUXILZBD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Role in Metabolism : F1P is a substrate for fructokinase in the liver and is implicated in glycogen synthase activation .
- Applications : Used in enzyme assays (e.g., fructose 1-phosphate kinase), metabolic studies, and yeast glycogen regulation .
- Physical Characteristics : Colorless crystalline powder, hygroscopic, and highly water-soluble .
Comparison with Similar Phosphorylated Sugars
Structural Differences
Phosphorylated sugars differ in the position of phosphate groups and stereochemistry, influencing their metabolic roles:
- F1P: Phosphate at C1 of β-D-fructofuranose .
- D-Fructose 6-phosphate (F6P) : Phosphate at C6; involved in glycolysis .
- D-Fructose 1,6-bisphosphate (F1,6BP) : Phosphates at C1 and C6; a glycolytic intermediate .
- α-D-Galactose 1-phosphate (Gal1P) : Phosphate at C1 of α-D-galactose; linked to galactosemia .
Metabolic Pathways and Enzymatic Specificity
- F1P vs. F6P : F1P is primarily catabolized via the PTS system in bacteria, while F6P is a glycolytic intermediate. F1P kinase (EC 2.7.1.3) is distinct from phosphofructokinase (EC 2.7.1.11), which acts on F6P .
- F1P vs. F1,6BP: F1,6BP is a bisphosphate critical for aldolase-mediated cleavage in glycolysis, whereas F1P is a monophosphate substrate for specialized kinases .
Solubility and Stability
Key Research Findings
- Enzyme Specificity : F1P kinase from Aerobacter aerogenes is activated by K⁺ but unaffected by Na⁺, contrasting with F6P kinases reliant on Mg²⁺ .
- Metabolic Dysregulation : In Δlmgt promastigotes, F1P absence correlates with disrupted fructose metabolism, highlighting its pathway specificity .
- Therapeutic Relevance: F1P accumulation in hereditary fructose intolerance underscores its diagnostic utility .
Q & A
Q. What are the recommended storage conditions and handling protocols for D-fructose 1-phosphate disodium salt to ensure stability in experimental settings?
this compound should be stored at −20°C in a tightly sealed container to prevent moisture absorption, as it is hygroscopic . Prior to use, allow the reagent to equilibrate to room temperature in a desiccator to minimize hydrolysis. For handling, wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, and work in a well-ventilated fume hood if large quantities are involved .
Q. How is this compound utilized in reconstituting glycogen metabolism pathways in vitro?
The compound serves as a substrate for enzymes like aldolase and kinases involved in glycogen synthesis. For example, it can be added to reaction mixtures containing ATP, Mg²⁺, and purified enzymes (e.g., phosphofructokinase) to study flux through glycolysis or gluconeogenesis. Buffers such as HEPES (pH 7.5) or Tris-HCl (pH 8.0) are typically used, with monitoring via coupled assays (e.g., NADH oxidation) .
Q. What methods are recommended to verify the purity of commercial this compound batches?
Purity can be assessed via enzymatic assays using specific kinases (e.g., fructokinase) to measure substrate conversion rates. Alternatively, HPLC with a refractive index detector or ion-exchange chromatography can quantify impurities like free phosphate or fructose. Certificates of Analysis (CoA) from suppliers should include acidimetric titration data (e.g., ≥95% purity) and residual moisture content .
Advanced Research Questions
Q. How should researchers design kinetic assays to study allosteric regulation of pyruvate kinase by this compound?
Use a lactate dehydrogenase-coupled assay in 96-well plates with varying concentrations of phosphoenolpyruvate (PEP, 0–10 mM) and effector (D-fructose 1-phosphate, 0–5 mM). Include 10 mM MgCl₂, 2 mM ADP, and 0.18 mM NADH in HEPES buffer (pH 7.5). Monitor A340 nm to calculate Kapp-PEP and effector-dependent shifts in enzyme affinity. Mutagenesis of putative binding residues (e.g., Arg/Lys in the allosteric site) can validate mechanistic hypotheses .
Q. How can contradictory data on enzyme inhibition constants (Ki) for this compound be resolved across studies?
Discrepancies often arise from differences in buffer ionic strength, enzyme sources (e.g., mammalian vs. bacterial isoforms), or assay temperatures. Standardize conditions (e.g., 50 mM HEPES, 30°C) and validate enzyme activity via control substrates (e.g., fructose 6-phosphate). Replicate experiments with purified vs. partially purified protein to rule out interference from ammonium sulfate or contaminants .
Q. What isotopic labeling strategies are feasible for tracing this compound in metabolic flux analysis?
While direct isotopic forms (e.g., ¹³C or ²H) are not commercially documented for this compound, researchers can synthesize labeled derivatives using [U-¹³C]-fructose and ATP-γ-³²P in enzymatic reactions. Alternatively, track downstream metabolites (e.g., ³H-labeled glycerol-3-phosphate) via LC-MS in cell lysates after administering the compound .
Q. How does this compound interact with non-canonical enzymes, such as bacterial aldolases, in comparative studies?
Perform activity screens with purified aldolases from diverse organisms (e.g., E. coli vs. human). Use 10 mM substrate in Tris-HCl (pH 7.4) with 2 mM EDTA, and measure cleavage products (dihydroxyacetone phosphate/glyceraldehyde) via colorimetric assays (e.g., Seliwanoff’s reagent). Structural docking simulations can predict binding affinity differences due to active-site residues (e.g., Zn²⁺ coordination in metallo-aldolases) .
Methodological Notes
- Buffering Systems : Avoid phosphate buffers in enzymatic studies to prevent interference with substrate phosphorylation.
- Thermodynamic Data : Standard Gibbs free energy (ΔG°') for fructose 1-phosphate hydrolysis is −13.8 kJ/mol, critical for modeling pathway thermodynamics .
- Safety : Neutralize spills with 10% sodium bicarbonate and dispose of waste via approved biohazard protocols for phosphorylated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
